5-{[(2-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one
Description
This compound belongs to the imidazo[1,2-c]quinazolin-3-one family, characterized by a fused bicyclic core structure. Key features include:
- Core structure: Imidazo[1,2-c]quinazolin-3-one, which integrates imidazole and quinazoline rings.
- Substituents:
- 5-position: A sulfanyl group linked to a 2-chlorophenylmethyl moiety.
- 2-position: A propan-2-yl (isopropyl) group.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-12(2)17-19(25)24-18(23-17)14-8-4-6-10-16(14)22-20(24)26-11-13-7-3-5-9-15(13)21/h3-10,12,17H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNHOATWPGNTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazoquinazoline Core: This step involves the cyclization of appropriate precursors to form the imidazoquinazoline core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a chlorobenzyl halide under basic conditions.
Addition of the Isopropyl Group: The isopropyl group is typically introduced via alkylation reactions, using isopropyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, strong bases, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced imidazoquinazoline derivatives.
Substitution: Amino-substituted or alkoxy-substituted derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that 5-{[(2-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one exhibits significant anticancer activity. Research has shown that compounds with imidazoquinazoline structures can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms by which this compound exerts its effects may involve the modulation of signaling pathways related to cell growth and survival.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Preliminary investigations suggest that it possesses activity against a range of bacterial strains, potentially making it a candidate for developing new antibiotics. The presence of the chlorophenyl group is thought to enhance the compound's interaction with microbial targets.
Neuroprotective Potential
Emerging research highlights the neuroprotective potential of this compound. It may modulate pathways associated with oxidative stress and inflammation, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's. The dual role of certain metabolites in the kynurenine pathway, as discussed in recent literature, suggests that compounds like this compound could influence neuroinflammatory responses positively.
Study 1: Anticancer Activity Assessment
A study conducted on several cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined for different cell types, providing insights into its effectiveness as an anticancer agent.
Study 2: Antimicrobial Efficacy
In vitro tests showed that the compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were established, indicating its potential as a lead compound for antibiotic development.
Study 3: Neuroprotective Effects
Research involving animal models of neurodegeneration revealed that administration of the compound led to improved cognitive function and reduced markers of neuroinflammation. These findings support its potential application in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-{[(2-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets within cells. It is believed to exert its effects by:
Inhibition of Enzymes: The compound can inhibit key enzymes involved in cellular processes, such as kinases or proteases, leading to disrupted cell signaling and growth.
DNA Intercalation: It may intercalate into DNA, interfering with DNA replication and transcription, ultimately leading to cell death.
Induction of Apoptosis: The compound can induce programmed cell death (apoptosis) by activating specific apoptotic pathways.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
*Estimated based on structural similarity to analogs.
Impact of Substituent Modifications
Chlorine Position: Ortho (2-Cl): In the target compound, the ortho-chloro group may induce steric hindrance and alter electronic effects compared to meta (3-Cl) or para (4-Cl) positions .
Functional Group Effects: Nitro (NO₂): The 3-nitrophenyl analog has a significantly higher molecular weight (554.62) due to the nitro group, which is strongly electron-withdrawing and may influence redox properties. Methoxy (OCH₃): Methoxy groups in analogs like contribute to increased polarity and hydrogen-bonding capacity.
Alkyl Chain Modifications :
- Isopropyl (Propan-2-yl) : The target’s isopropyl group at position 2 adds steric bulk, which could affect binding to biological targets.
- Octyl Chain : The octylsulfanyl analog demonstrates how extended alkyl chains reduce solubility but may improve lipid bilayer penetration.
Research Findings and Trends
- Biological Activity: While direct data for the target compound is lacking, thieno-tetrahydropyridine derivatives (structurally related) show antiplatelet activity, suggesting that chloro and sulfanyl substituents may play roles in biological interactions .
- Solubility and Bioavailability: Chloro and nitro substituents generally reduce aqueous solubility but enhance lipophilicity .
- Synthetic Accessibility :
- Analogs with simpler substituents (e.g., methylsulfanyl ) are easier to synthesize, while complex groups (e.g., piperazine-linked ) require multi-step protocols.
Biological Activity
The compound 5-{[(2-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one , identified by CAS number 958582-19-9, is a member of the imidazoquinazoline family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in therapeutic applications.
- Molecular Formula : CHClNOS
- Molecular Weight : 383.9 g/mol
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 383.9 g/mol |
| CAS Number | 958582-19-9 |
Enzyme Inhibition
Recent studies have highlighted the compound's inhibitory effects on various enzymes, particularly α-glucosidase , which is significant in the management of diabetes. In vitro assays demonstrated that derivatives of imidazoquinazoline compounds exhibit varying degrees of α-glucosidase inhibition, with some showing potent activity compared to established inhibitors like acarbose.
Case Study: α-Glucosidase Inhibition
In a study involving several imidazoquinazoline derivatives, including the target compound, the following results were observed:
- Inhibition Potency : Compounds displayed IC values ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM.
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups (e.g., methoxy groups) significantly enhanced inhibitory activity, while electron-withdrawing groups (e.g., chlorine) reduced it .
Table 2: Inhibition Potencies of Selected Compounds
| Compound ID | IC (µM) | Notes |
|---|---|---|
| 11j | 50.0 ± 0.12 | Most potent derivative |
| 11a | 100.0 ± 0.15 | Moderate activity |
| Control | <50 | Acarbose |
Pharmacological Implications
The biological activity of this compound extends beyond enzyme inhibition. It has been reported to possess potential anticancer , antimicrobial , and anti-inflammatory properties. The imidazoquinazoline scaffold is known for its diverse pharmacological activities.
Anticancer Activity
Research indicates that imidazoquinazolines can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent, with studies indicating effectiveness against a range of bacterial strains .
Q & A
Q. Advanced
- Substituent variation : Replace the 2-chlorophenyl group with fluorophenyl or methylphenyl analogs to assess electronic effects on bioactivity .
- Scaffold modifications : Compare imidazoquinazoline derivatives with thiazolo[3,2-b]triazolones to evaluate heterocycle impact .
- Computational modeling : Use MOE or AutoDock for docking simulations to predict binding affinities to targets like kinases or GPCRs .
What strategies address low solubility in biological assays?
Q. Advanced
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
- Prodrug design : Introduce hydroxyl or phosphate groups at the propan-2-yl position to improve hydrophilicity .
- Nanoparticle encapsulation : Load into PLGA nanoparticles for controlled release in in vivo models .
How to resolve contradictions in biological activity data across studies?
Q. Advanced
- Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum concentration) .
- Batch variability analysis : Compare activity of synthetic batches using LC-MS to rule out impurity effects .
- Orthogonal assays : Validate kinase inhibition via both enzymatic (e.g., ADP-Glo™) and cellular (phospho-antibody) assays .
What computational methods are effective for target identification?
Q. Advanced
- Molecular docking : Screen against PDB structures (e.g., EGFR: 1M17) to prioritize targets .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors near the sulfanyl group) using Schrödinger .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding mode robustness .
How can synthetic yield be optimized for large-scale production?
Q. Advanced
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings to reduce side products .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 h to 2 h) for cyclocondensation steps .
- Flow chemistry : Implement continuous flow systems for thiol-ether coupling to improve scalability .
What experimental approaches validate the mechanism of action?
Q. Advanced
- Gene knockdown : Use siRNA targeting hypothesized pathways (e.g., MAPK) to confirm on-target effects .
- Competitive binding assays : Displace fluorescent probes (e.g., ANS for hydrophobic pockets) to measure affinity .
- Metabolomics : Track downstream metabolites via LC-MS to map biochemical pathways affected .
How to handle stability issues during storage and formulation?
Q. Advanced
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent oxidation .
- pH optimization : Formulate in citrate buffer (pH 4.5) to stabilize the imidazoquinazoline core .
- Degradation profiling : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
